1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a pyrazole ring fused to an isoquinoline structure
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- typically involves multicomponent reactions and annulation processes. One common synthetic route includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in the presence of a suitable catalyst and solvent. For instance, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to a pyrazole ring and are explored for their pharmacological activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- lies in its specific structural arrangement and the presence of the trifluoromethyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
824968-17-4 |
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Molecular Formula |
C18H12F3N3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-methyl-5-[2-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)12-7-3-2-6-11(12)16(22-15)13-8-4-5-9-14(13)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI Key |
YPGRUYTXOBVXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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